molecular formula C24H25N3O4S B2430033 2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-47-4

2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2430033
CAS No.: 393834-47-4
M. Wt: 451.54
InChI Key: VQJHAUTZLYRLOM-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate benzamide derivative and introduce the methoxy group through a methylation reaction. The piperidine and pyridine moieties are then introduced via nucleophilic substitution reactions, often using suitable sulfonyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of nitro groups would yield amine derivatives.

Scientific Research Applications

2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
  • 2-methoxy-N-(4-(2-(pyridin-3-yl)piperidin-1-yl)phenyl)benzamide

Uniqueness

2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is unique due to the presence of both the methoxy and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

2-methoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-31-23-10-3-2-8-21(23)24(28)26-19-11-13-20(14-12-19)32(29,30)27-16-5-4-9-22(27)18-7-6-15-25-17-18/h2-3,6-8,10-15,17,22H,4-5,9,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJHAUTZLYRLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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